molecular formula C15H12ClN5O2 B8328461 3-(2-Aminopyrimidin-4-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazole-5-carboxylic acid

3-(2-Aminopyrimidin-4-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B8328461
M. Wt: 329.74 g/mol
InChI Key: DORKDIOEJGBLFR-UHFFFAOYSA-N
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Patent
US09284298B2

Procedure details

To a mixture of ethyl 1-(5-chloro-2-methylphenyl)-3-[(2E)-3-(dimethylamino)prop-2-enoyl]-1H-pyrazole-5-carboxylate (260 mg, 0.72 mmol) in DMF (4 mL), guanidine carbonate (130 mg, 0.72 mmol) was added. The mixture was heated at 110° C. overnight under efficient stirring. The resulting mixture was concentrated, dissolved in MeOH (0.5 mL) and THF (0.5 mL) and treated with NaOH 1N (0.5 mL). After 1 h the mixture was concentrated, dissolved in water and washed with AcOEt. To the aqueous phase cooled to 5° C., a saturated solution of citric acid was added under stirring. The resulting precipitate was collected by filtration to give the title compound (156 mg, 65%).
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:25])=[C:6]([N:8]2[C:12]([C:13]([O:15]CC)=[O:14])=[CH:11][C:10]([C:18](=O)/[CH:19]=[CH:20]/N(C)C)=[N:9]2)[CH:7]=1.C(=O)(O)O.[NH2:30][C:31]([NH2:33])=[NH:32]>CN(C=O)C>[NH2:32][C:31]1[N:33]=[C:18]([C:10]2[CH:11]=[C:12]([C:13]([OH:15])=[O:14])[N:8]([C:6]3[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=3[CH3:25])[N:9]=2)[CH:19]=[CH:20][N:30]=1 |f:1.2|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
ClC=1C=CC(=C(C1)N1N=C(C=C1C(=O)OCC)C(\C=C\N(C)C)=O)C
Name
Quantity
130 mg
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in MeOH (0.5 mL)
ADDITION
Type
ADDITION
Details
THF (0.5 mL) and treated with NaOH 1N (0.5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
After 1 h the mixture was concentrated
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
WASH
Type
WASH
Details
washed with AcOEt
TEMPERATURE
Type
TEMPERATURE
Details
To the aqueous phase cooled to 5° C.
ADDITION
Type
ADDITION
Details
a saturated solution of citric acid was added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=N1)C1=NN(C(=C1)C(=O)O)C1=C(C=CC(=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 156 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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